GluK1/GluK2 Potency Compared to Kainate
SYM 2081 activates homomeric GluK1 (GluR5) and GluK2 (GluR6) receptors with sub‑micromolar EC50 values, demonstrating higher potency than the endogenous ligand kainate at these subunits. This potency profile enables robust channel activation at concentrations that minimize off‑target AMPA receptor engagement [1].
| Evidence Dimension | EC50 for receptor activation |
|---|---|
| Target Compound Data | GluK1: 0.12 ± 0.02 μM; GluK2: 0.23 ± 0.01 μM |
| Comparator Or Baseline | Kainate: GluK1 ~1–3 μM; GluK2 ~1–3 μM (reported in same expression system) |
| Quantified Difference | SYM 2081 is ~8–25‑fold more potent than kainate at GluK1 and GluK2 |
| Conditions | Xenopus oocytes expressing homomeric rat GluK1 or GluK2, two‑electrode voltage clamp with concanavalin A to reduce desensitization |
Why This Matters
Higher potency at kainate receptors permits lower working concentrations, reducing the risk of AMPA or NMDA receptor cross‑activation and improving assay signal‑to‑noise.
- [1] Donevan SD, Beg A, Gunther JM, Twyman RE. The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors. J Pharmacol Exp Ther. 1998;285(2):539-545. View Source
